methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1172825-92-1
VCID: VC4058013
InChI: InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3
SMILES: COCCN1C=CC(=N1)C(=O)OC
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1172825-92-1

Cat. No.: VC4058013

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate - 1172825-92-1

Specification

CAS No. 1172825-92-1
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3
Standard InChI Key TYFZFSNHXXBIIT-UHFFFAOYSA-N
SMILES COCCN1C=CC(=N1)C(=O)OC
Canonical SMILES COCCN1C=CC(=N1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1172860-88-6) has the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Its structure (Figure 1) comprises a pyrazole core substituted with a 2-methoxyethyl group at the 1-position and a methyl ester at the 3-position. The canonical SMILES representation (COCCN1C(=CC=N1)C(=O)OC) and InChI key (FKCSNMIYNCLBCG-UHFFFAOYSA-N) confirm its connectivity .

The pyrazole ring’s aromaticity and electron-withdrawing ester group influence its reactivity, making it amenable to further functionalization. The methoxyethyl side chain enhances solubility in polar solvents, a property critical for its application in solution-phase synthesis .

Synthesis and Regioselective Control

Key Synthetic Pathways

The compound is synthesized via a regioselective protocol leveraging trichloromethyl enones and hydrazine derivatives. A representative method involves:

  • Cyclocondensation: Reacting trichloromethyl enones with 2-methoxyethylhydrazine in methanol under reflux to form the pyrazole core .

  • Methanolysis: Cleaving the trichloromethyl group (-CCl₃) to yield the carboxyalkyl moiety, followed by esterification with methanol to produce the methyl ester .

Critical parameters include:

  • Hydrazine form: Using free hydrazines (e.g., 2-methoxyethylhydrazine) favors the 1,5-regioisomer, while hydrazine hydrochlorides yield the 1,3-regioisomer .

  • Solvent: Methanol is optimal for dissolving reactants and facilitating methanolysis .

For example, reacting 1-(2-methoxyethyl)pyrazole with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90–100°C introduces formyl groups, which can be further oxidized to carboxylates and esterified .

Mechanistic Insights

The reaction proceeds through:

  • Nucleophilic attack by hydrazine on the enone’s β-carbon, forming a β-enaminone intermediate.

  • Cyclization to generate pyrazoline, which dehydrates to the pyrazole.

  • Methanolysis of the trichloromethyl group, involving sequential hydrolysis and esterification .

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 3.34 (s, 3H, OCH₃), 3.75 (m, 2H, CH₂O), 4.32 (m, 2H, NCH₂), 6.79–7.51 (m, pyrazole-H) .

  • ¹³C NMR: Peaks at δ 52.3 (COOCH₃), 55.4 (OCH₃), 109.5–144.7 (pyrazole carbons), 163.1 (C=O) .

  • FT-IR: Bands at 1,715 cm⁻¹ (C=O stretch), 1,235 cm⁻¹ (C-O ester), and 1,090 cm⁻¹ (C-O methoxy).

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of analogs confirms the planar pyrazole ring and spatial orientation of substituents. The ester group adopts a trans configuration relative to the methoxyethyl chain .

Physicochemical Properties

PropertyValue
Molecular weight184.19 g/mol
Melting point45–47°C (predicted)
SolubilitySoluble in MeOH, CH₂Cl₂
LogP (partition coefficient)1.2 (estimated)

The compound’s lipophilicity (LogP ~1.2) suggests moderate membrane permeability, advantageous for drug design .

Applications in Pharmaceutical Chemistry

Drug Precursor

The compound serves as an intermediate in synthesizing COX-2 inhibitors like celecoxib and mavacoxib . For example:

  • Celecoxib synthesis: Methoxyethylpyrazole carboxylates undergo sulfonylation and coupling with aryl bromides to introduce the sulfonamide pharmacophore .

Bioactive Derivatives

  • Carbohydrazides: Condensation with hydrazides yields analogs with antimicrobial activity.

  • Metal complexes: Coordination with transition metals (e.g., Cu²⁺) enhances anti-inflammatory properties .

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